sodium;propane-1-sulfonate;hydrate

Description

Contextualization within Modern Chemical Sciences

Alkylsulfonates are a class of organosulfur compounds characterized by a sulfonate group (–SO₃⁻) attached to an alkyl chain. ontosight.ai These compounds, including sodium;propane-1-sulfonate;hydrate (B1144303), are notable for their amphiphilic nature, possessing a polar, hydrophilic sulfonate head and a nonpolar, hydrophobic alkyl tail. ontosight.ai This dual characteristic makes them effective surfactants, which are substances that lower the surface tension between liquids, between a gas and a liquid, or between a liquid and a solid. ontosight.aitaylorandfrancis.com

In modern chemical sciences, the utility of alkylsulfonates is extensive. They are fundamental components in the formulation of detergents, cleaning agents, and personal care products like shampoos. ontosight.aiwikipedia.org Beyond their role as surfactants, alkylsulfonates serve as crucial intermediates in organic synthesis, including the production of pharmaceuticals and agrochemicals. ontosight.ai Their ability to form ion pairs and influence solubility also makes them valuable reagents in analytical techniques such as high-performance liquid chromatography (HPLC). alfa-chemical.com The sulfonic acid group can significantly improve the water solubility of various compounds, which is a valuable property in catalyst and dye manufacturing. britannica.com

Historical Development of Synthetic Sulfonate Chemistry and Related Compounds

The history of sulfonate chemistry dates back to the 19th century, with initial syntheses involving the reaction of sulfuric acid with organic materials. ontosight.ai A significant milestone was the development of the first synthetic surfactant, a sulfated castor oil known as Turkey red oil, in 1875. sanhe-daily.com During World War I, the synthesis of alkyl naphthalene (B1677914) sulfonates in Germany marked a key advancement, providing a substitute for soap. sanhe-daily.com

A classic and enduring method for preparing sulfonate salts is the Strecker sulfite (B76179) alkylation, where an alkali sulfite reacts with an alkyl halide to form the corresponding alkylsulfonate. wikipedia.org The development of petrochemicals in the 20th century led to the large-scale production of alkylbenzene sulfonates, which became primary components of synthetic detergents. sanhe-daily.com Over time, research has focused on tailoring the properties of these compounds by varying the alkyl chain length and structure, leading to a vast array of sulfonates with specific applications. taylorandfrancis.com The synthesis of linear alkylsulfonates, for example, was driven by the need for more biodegradable detergents. taylorandfrancis.com

Structural and Functional Relevance of Monohydrated Alkylsulfonate Salts in Chemical Research

The presence of a water molecule in the crystal structure of monohydrated alkylsulfonate salts, such as sodium;propane-1-sulfonate;hydrate, is of significant structural and functional importance. cymitquimica.com This hydrate water molecule influences the compound's crystal lattice, stability, and physical properties like solubility. cymitquimica.com The sulfonate group (R−SO₃⁻) is the conjugate base of a strong sulfonic acid, rendering it a weak base. wikipedia.org The anionic charge is delocalized over the three oxygen atoms, which, along with the sodium counter-ion and the water of hydration, creates a stable ionic solid that is highly soluble in water. ontosight.aicymitquimica.com

In research, these structural features are exploited. For instance, in biochemistry, sodium propanesulfonate is used to study the effects of surfactants on the structure and function of proteins and other biomolecules. alfa-chemical.com The defined structure of the hydrated salt is also relevant in materials science. For example, alkylsulfonates are used as additives in electrolytes for sodium-ion batteries, where they can decompose to form a stable solid electrolyte interphase (SEI) on the electrodes, which is crucial for battery performance and longevity. researchgate.net The specific interactions between the sulfonate anion, the sodium cation, and water molecules can also influence the self-assembly of these molecules into micelles in solution, a process fundamental to their detergent action and use as emulsifiers. acs.org

Overview of Current Research Landscape and Gaps

Current research on alkylsulfonates like this compound is diverse. In analytical chemistry, it is used as an ion-pairing reagent in chromatography. chemicalbook.com A significant area of investigation is in energy storage, particularly in the development of advanced electrolytes for sodium-ion batteries. Here, compounds like 1,3-propane sultone, a related cyclic sulfonic ester (sultone), are used as film-forming additives that decompose to create protective SEI layers, which may include alkyl sulfonate species. wikipedia.orgresearchgate.net

Furthermore, alkylsulfonates are being explored as functional components in the synthesis of novel materials. This includes their use in creating ionic liquids and as catalysts or catalyst precursors. cjcatal.com They also play a role in the electrodeposition of metals, where they can act as leveling and brightening agents, influencing the grain size and properties of the deposited metal film. xmu.edu.cn

Despite this broad scope, gaps in the research remain. While the synthesis and basic properties of many simple alkylsulfonates are well-established, a deeper understanding of the molecular-level mechanisms governing their interactions in complex systems is still needed. acs.org For example, more systematic studies are required to fully elucidate the relationship between the counterion, the alkyl chain structure, and the resulting morphology and stability of micelles in solution. acs.org Additionally, while their role in SEI formation is recognized, the precise composition and properties of these layers derived from sulfonate additives are areas of active and ongoing investigation. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₃H₉NaO₄S | cymitquimica.comnih.govmatrix-fine-chemicals.com |

| Molecular Weight | 164.16 g/mol | nih.govsigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 304672-01-3 | chemicalbook.comnih.govmatrix-fine-chemicals.com |

| Appearance | White to off-white crystalline solid | cymitquimica.com |

| Melting Point | 250 °C (decomposes) | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in water | cymitquimica.comsigmaaldrich.comsigmaaldrich.com |

Synthesis and Research Applications

| Synthesis Route | Description |

| Strecker Sulfite Alkylation | A common method involves the reaction of an alkyl halide (e.g., 1-bromopropane (B46711) or 1-chloropropane) with an alkali sulfite, like sodium sulfite, to displace the halide and form the sodium alkylsulfonate. wikipedia.orgpatsnap.com |

| From Sultones | 1,3-Propane sultone can be synthesized and subsequently hydrolyzed to form propanesulfonic acid or its salts. For example, reacting 1,3-propane sultone with sodium thiosulfate (B1220275) is a step in producing related sulfonated compounds. google.comgoogle.com |

| Research Application | Description |

| Analytical Chemistry | Used as a surfactant and dispersing agent to dissolve compounds in aqueous solutions for analysis. alfa-chemical.com Also employed as an ion-pairing reagent in HPLC. chemicalbook.com |

| Biochemistry | Utilized in studies on the effects of surfactants on the structure and function of proteins and other biomolecules. alfa-chemical.com |

| Materials Science | Investigated as an electrolyte additive in sodium-ion batteries to form a stable solid electrolyte interphase (SEI). researchgate.net Used in the electrodeposition of copper foil, where it can influence grain size and material properties. xmu.edu.cn |

| Organic Synthesis | Serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. ontosight.aibritannica.com |

Properties

IUPAC Name |

sodium;propane-1-sulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S.Na.H2O/c1-2-3-7(4,5)6;;/h2-3H2,1H3,(H,4,5,6);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQVXXQXZXDEHE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

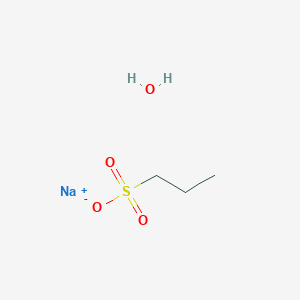

CCCS(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCS(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of Propanesulfonate Moieties

The creation of the propanesulfonate group can be achieved through several strategic synthetic routes. These methods offer flexibility in starting materials and allow for the introduction of diverse functionalities.

Alkylation of Sulfite (B76179) Salts with Halogenated Precursors

A fundamental approach to forming the carbon-sulfur bond in propanesulfonates involves the alkylation of sulfite salts with halogenated propane (B168953) derivatives. This nucleophilic substitution reaction is a versatile method for introducing the sulfonate group. For instance, the reaction of sodium sulfite with 3-chloro-1-propylamine hydrochloride in an aqueous solution yields 3-amino-1-propanesulfonic acid. google.com However, this particular synthesis generates two molar equivalents of sodium chloride for every mole of product, presenting a challenge in terms of mass balance and waste generation. google.com The process also necessitates the use of concentrated hydrochloric acid for the precipitation of sodium chloride, followed by ethanol (B145695) precipitation to isolate the final product. google.com

A similar strategy is employed in the preparation of sodium allyl sulfonate, a precursor to 1,3-propane sultone, by reacting allyl chloride with an aqueous solution of sodium metabisulfite. google.compatsnap.com The reaction conditions, such as temperature, can be controlled to optimize the yield and purity of the desired sulfonate.

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| 3-chloro-1-propylamine hydrochloride | Sodium sulfite | 3-amino-1-propanesulfonic acid | Aqueous solution | google.com |

| Allyl chloride | Sodium metabisulfite | Sodium allyl sulfonate | Aqueous solution | google.compatsnap.com |

Derivatization from Propane Sultone and Related Cyclic Sulfonates

1,3-Propane sultone, a cyclic sulfonate ester, serves as a highly reactive and versatile intermediate for the synthesis of a wide array of propanesulfonate derivatives. wikipedia.orgchemicalbook.com Its strained four-membered ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a propanesulfonate chain. wikipedia.org

The reactivity of 1,3-propane sultone allows for its reaction with a broad range of nucleophiles. wikipedia.org For example, hydrolysis of 1,3-propane sultone yields 3-hydroxypropanesulfonic acid. wikipedia.org This reactivity is harnessed in the synthesis of specialized surfactants, such as CHAPS detergent. wikipedia.org The ring-opening can also be effected by other nucleophiles, such as amines and alcohols, to introduce specific functionalities. For instance, the reaction of 1,3-propane sultone with 2-(dimethylamino)ethyl methacrylate (B99206) leads to the formation of 3-[N-(2-Methacroyloylethyl)-N,N-dimethylamino]propane sulfonate. asianpubs.org

The reaction of 1,3-propane sultone with sodium hydrosulfide (B80085) can produce 3-mercaptopropane-1-sulfonic acid sodium salt, which can be further oxidized to sodium polydithio-dipropyl sulfonate. google.com Similarly, reaction with sodium thiosulfate (B1220275) yields a "Peng Te salt," which can then be oxidized to the same polydithio-dipropyl sulfonate. google.com The modification of polymers like cellulose (B213188), cellulose acetate, and polyacrylonitrile (B21495) with 1,3-propane sultone has also been explored to introduce anionic sulfonate groups. utwente.nl

| Nucleophile | Product | Application/Significance | Reference |

| Water | 3-Hydroxypropanesulfonic acid | Precursor for other sulfonates | wikipedia.org |

| 2-(Dimethylamino)ethyl methacrylate | 3-[N-(2-Methacroyloylethyl)-N,N-dimethylamino]propane sulfonate | Functional monomer | asianpubs.org |

| Sodium Hydrosulfide | 3-Mercaptopropane-1-sulfonic acid sodium salt | Intermediate for disulfide synthesis | google.com |

| Sodium Thiosulfate | "Peng Te salt" | Intermediate for disulfide synthesis | google.com |

| Cellulose/Cellulose Acetate | Sulfopropyl cellulose/acetate | Modified polymers with anionic groups | utwente.nl |

| Polyacrylonitrile (after conversion to thioamide) | Sulfopropylated polyacrylonitrile | Modified polymers with anionic groups | utwente.nl |

The versatility of 1,3-propane sultone extends to the synthesis of highly functionalized molecules for specific research purposes. For example, N-sulfopropyl acridinium (B8443388) esters, used as chemiluminescent labels in clinical diagnostics, are synthesized by the N-alkylation of acridine (B1665455) esters with 1,3-propane sultone. rsc.org This reaction has been shown to be more efficient in ionic liquids, reducing the amount of the carcinogenic sultone required. rsc.org

In the field of materials science, 1,3-propane sultone is used as an additive in electrolytes for lithium-ion batteries to improve the performance of high-potential cathode materials. rsc.org It is also used to functionalize magnetic nanoparticles with 3-(propylthio)propane-1-sulfonic acid, creating an efficient and reusable catalyst for organic synthesis. nih.gov Furthermore, the reaction of 1,3-propane sultone with chitosan, a biopolymer, can be controlled by pH to produce N-(3-sulfopropyl)chitosan salt with varying degrees of sulfonation. rsc.org

Preparation of Hydroxysulfonate Derivatives

Hydroxysulfonate derivatives are an important class of compounds, and their synthesis often involves 1,3-propane sultone. The reaction of ethylene (B1197577) glycol or diethylene glycol with 1,3-propane sultone in the presence of sodium yields sodium 6-hydroxy-4-oxa-1-hexanesulfonate and sodium 9-hydroxy-4,7-dioxa-1-nonanesulfonate, respectively. nih.gov These hydroxysulfonates can then be used as building blocks for more complex surfactant molecules. nih.gov The commercially available 3-hydroxypropane-1-sulfonic acid can also be used, though it may exist as a mixture with its corresponding sultone. nih.gov

A general method for preparing 1,3-propane sultone itself involves the dehydration of 3-hydroxypropanesulfonic acid. chemicalbook.comprepchem.com This can be achieved through vacuum distillation or by using a catalyst such as pyridinium (B92312) p-toluenesulfonate. chemicalbook.comprepchem.com

Mechanistic Investigations of Sulfonation Reactions

The mechanism of sulfonation reactions is a key area of study to understand and optimize the synthesis of sulfonated compounds. Aromatic sulfonation, for example, is a widely used electrophilic aromatic substitution where a hydrogen atom on an arene is replaced by a sulfonic acid group. wikipedia.org The actual electrophile in this reaction is typically sulfur trioxide or its protonated derivative. wikipedia.org

The kinetics of sulfonation can be complex and are influenced by factors such as the concentration of the sulfonating agent and the reaction temperature. researchgate.net In the context of polymer modification, the sulfonation of polybenzoxazine fibers has been studied as an electrophilic-based, first-type substitution mechanism. nih.govrsc.org The degree of sulfonation can be correlated with the reaction time and has a significant effect on the microstructure and morphology of the fibers. nih.govrsc.org

The mechanism of sulfonation can also involve concerted pathways, as investigated through computational studies for the sulfonation of benzene (B151609) with sulfur trioxide in the gas phase or in apolar solvents. researchgate.net Understanding these mechanisms is crucial for developing more efficient and environmentally friendly sulfonation processes. researchgate.net

Utility as a Precursor in Organosulfur Compound Synthesis

The application of sodium propane-1-sulfonate as a starting material is well-established in the creation of complex organosulfur molecules. Its utility is primarily centered on the conversion of the sulfonate moiety into more reactive intermediates suitable for constructing sulfonamides, sulfonate esters, and thioethers.

While sodium propane-1-sulfonate is not typically used directly as a sulfonylating agent due to its low reactivity, it is readily converted into the highly reactive propane-1-sulfonyl chloride. sigmaaldrich.com This transformation equips chemists with a powerful electrophile for introducing the propane-1-sulfonyl group into various molecules. The synthesis of propane-1-sulfonyl chloride from its sodium salt can be achieved using standard chlorinating agents. chemicalbook.com

Reaction with Thionyl Chloride (SOCl₂): CH₃CH₂CH₂SO₃Na + SOCl₂ → CH₃CH₂CH₂SO₂Cl + NaCl + SO₂

Reaction with Phosphorus Pentachloride (PCl₅): CH₃CH₂CH₂SO₃Na + PCl₅ → CH₃CH₂CH₂SO₂Cl + POCl₃ + NaCl

Once synthesized, propane-1-sulfonyl chloride is a key reagent for creating sulfonamides and sulfonate esters, classes of compounds with significant applications. organic-chemistry.org

Sulfonamide Formation: Reaction with a primary or secondary amine yields a sulfonamide. CH₃CH₂CH₂SO₂Cl + 2 RNH₂ → CH₃CH₂CH₂SO₂NHR + RNH₃⁺Cl⁻

Sulfonate Ester Formation: Reaction with an alcohol in the presence of a base produces a sulfonate ester. CH₃CH₂CH₂SO₂Cl + ROH + Base → CH₃CH₂CH₂SO₂OR + Base·HCl

The following table summarizes the transformation of sodium propane-1-sulfonate into key sulfonylating intermediates and their subsequent reactions.

| Starting Material | Reagent(s) | Intermediate Product | Subsequent Reactant | Final Product Class |

| Sodium propane-1-sulfonate | SOCl₂ or PCl₅ | Propane-1-sulfonyl chloride | Amine (RNH₂) | Sulfonamide |

| Sodium propane-1-sulfonate | SOCl₂ or PCl₅ | Propane-1-sulfonyl chloride | Alcohol (ROH) | Sulfonate Ester |

Sodium propane-1-sulfonate is a valuable precursor for reactions that form new carbon-sulfur (C–S) bonds, which are fundamental transformations in the synthesis of many organosulfur compounds. organic-chemistry.orgsemanticscholar.orgrsc.orgnih.gov A primary strategy involves the reduction of the sulfonate group to a thiol. This conversion opens up pathways for creating thioethers (sulfides), a class of compounds with broad utility. researchgate.netorganic-chemistry.org

The reduction of sodium propane-1-sulfonate to propane-1-thiol can be accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Reduction to Thiol: 4 CH₃CH₂CH₂SO₃Na + 3 LiAlH₄ → 4 CH₃CH₂CH₂SH + 2 Li₂S + Na₂S + 2 Al₂O₃ (unbalanced)

The resulting propane-1-thiol is a potent nucleophile that readily participates in C–S bond formation. For instance, it can react with alkyl halides in an Sₙ2 reaction to produce thioethers. organic-chemistry.org

Thioether Synthesis: CH₃CH₂CH₂SH + R-X → CH₃CH₂CH₂-S-R + HX (where X = Cl, Br, I)

The nucleophilicity can be further enhanced by converting the thiol to its corresponding thiolate salt with a base, which then reacts efficiently with alkyl halides.

Thiolate Formation and Reaction: CH₃CH₂CH₂SH + NaOH → CH₃CH₂CH₂SNa + H₂O CH₃CH₂CH₂SNa + R-X → CH₃CH₂CH₂-S-R + NaX

These C-S bond-forming strategies are pivotal for assembling complex sulfur-containing molecules from a simple sulfonate precursor.

| Precursor | Reaction Type | Reagent(s) | Intermediate/Product | Application |

| Sodium propane-1-sulfonate | Reduction | LiAlH₄ | Propane-1-thiol | Precursor for Thioethers |

| Propane-1-thiol | Nucleophilic Substitution | Alkyl Halide (R-X) | Thioether (R-S-CH₂CH₂CH₃) | Synthesis of Sulfides |

| Propane-1-thiol | Deprotonation | Base (e.g., NaOH) | Sodium propane-1-thiolate | Enhanced Nucleophile |

| Sodium propane-1-thiolate | Nucleophilic Substitution | Alkyl Halide (R-X) | Thioether (R-S-CH₂CH₂CH₃) | High-Yield Sulfide Synthesis |

Synthetic Routes to Related Zwitterionic Sulfonate Monomers and Polymers

Sodium propane-1-sulfonate derivatives are instrumental in the synthesis of zwitterionic sulfonate monomers, which are subsequently used to produce polysulfobetaines. wikipedia.org These polymers, containing both a positive and a negative charge in their repeating unit, are noted for their exceptional hydrophilicity and biocompatibility. wikipedia.orgtcichemicals.com

A key intermediate in these syntheses is 1,3-propane sultone, a cyclic sulfonate ester. wikipedia.org This compound can be prepared from allyl alcohol and sodium bisulfite, or from 3-hydroxypropanesulfonic acid, which itself can be derived from sodium propane-1-sulfonate. wikipedia.orgwho.intgoogle.comgoogle.com

The most common route to a zwitterionic sulfonate monomer involves the ring-opening of 1,3-propane sultone by a tertiary amine that also contains a polymerizable group, such as a methacrylate. acs.orgacs.org For example, the reaction of 1,3-propane sultone with 2-(dimethylamino)ethyl methacrylate (DMAEMA) yields the zwitterionic monomer, 3-[N-(2-methacryloyloxyethyl)-N,N-dimethylammonio]propanesulfonate (DMAPS). acs.orgacs.org

This monomer can then be polymerized using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create well-defined polysulfobetaines. acs.orgacs.orgresearchgate.net

The synthesis pathway is detailed in the table below.

| Step | Description | Reactants | Product |

| 1 | Monomer Synthesis | 2-(dimethylamino)ethyl methacrylate (DMAEMA) + 1,3-Propane sultone | 3-[N-(2-methacryloyloxyethyl)-N,N-dimethylammonio]propanesulfonate (DMAPS) |

| 2 | Polymerization | DMAPS Monomer + RAFT Agent (e.g., CTPNa) + Initiator (e.g., V-501) | Poly(3-[N-(2-methacryloyloxyethyl)-N,N-dimethylammonio]propanesulfonate) |

This synthetic strategy allows for the creation of advanced polymeric materials with tunable properties for a range of applications, including biocompatible coatings and drug delivery systems. wikipedia.org

Molecular Structure, Crystal Engineering, and Supramolecular Interactions

Fundamental Structural Characterization via X-ray Diffraction

In the case of sodium salts, XRD analysis can determine the coordination environment of the sodium cation and the conformation of the propane-1-sulfonate anion. The technique allows for the precise measurement of the Na-O bond distances and the geometry of the sulfonate group (SO₃). Furthermore, the location of the water molecule of hydration within the crystal lattice is definitively established through XRD. nih.govethz.ch

For instance, single-crystal X-ray diffraction on a hydrated sodium salt of digeneaside, a related compound, provided detailed structural parameters, including the unit cell dimensions and space group. nih.gov Similarly, studies on various sodium salts have utilized XRD to understand their phase transformations and crystal structures under different conditions, such as high pressure. nih.gov

Interactive Table: Representative Crystallographic Data for Sodium Salts

Below is a table that could be populated with specific crystallographic data for sodium;propane-1-sulfonate;hydrate (B1144303) upon its experimental determination. For illustrative purposes, it includes the type of data typically obtained from an XRD analysis.

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

Note: The values in this table are placeholders and would be replaced with experimental data from a specific XRD study on sodium;propane-1-sulfonate;hydrate.

Elucidation of Hydrogen Bonding Networks within Sulfonate Salts

Hydrogen bonding plays a pivotal role in the crystal engineering of sulfonate salts, dictating the assembly of ions and molecules into a stable, ordered lattice. nih.govnih.govresearchgate.net The sulfonate group, with its three oxygen atoms, is an excellent hydrogen bond acceptor, while water molecules and, in some cases, protonated amine groups can act as hydrogen bond donors. nih.gov

Analysis of Robust Hydrogen-Bonding Motifs (e.g., R(2,2)8 Bidentate Motif)

In the solid state, specific and predictable patterns of hydrogen bonds, known as motifs, often emerge. One such robust motif is the R(2,2)8 ring, which involves two donor and two acceptor atoms forming a ring of eight atoms. In the context of sulfonate salts, this can occur between the sulfonate group and suitable hydrogen bond donors.

For example, in salts containing bis(amidinium) dications and sulfonate anions, the N-H groups of the amidinium can form charge-assisted hydrogen bonds with the sulfonate oxygen atoms, sometimes resulting in an R₂(2)(8) motif. acs.org The geometry of the sulfonate group, with its tetrahedral O-S-O angle, is well-suited for participating in such ring formations. acs.org

Role of Water Molecules in Supramolecular Assembly and Hydration

Water molecules are crucial in the supramolecular assembly of many hydrated sulfonate salts. rsc.orgpsu.edursc.org They can act as bridges, connecting different components of the crystal structure through a network of hydrogen bonds. nih.govnumberanalytics.com Water molecules can coordinate directly to the metal cation (in this case, sodium) and simultaneously form hydrogen bonds with the oxygen atoms of the sulfonate group. psu.edu

Metal-Coordination Chemistry of the Sulfonate Group

While often considered a weakly coordinating anion, the sulfonate group (RSO₃⁻) exhibits a diverse and interesting coordination chemistry with metal ions. rsc.orgrsc.orgresearchgate.net Its coordination behavior is often in a delicate balance with its tendency to form hydrogen bonds. rsc.orgresearchgate.net

Coordination Modes of Sulfonate Oxygen Atoms (η¹, η², Bridging µ₂)

The sulfonate group can coordinate to a metal center through one (monodentate or η¹), two (bidentate or η²), or even three of its oxygen atoms. rsc.orgresearchgate.net It can also act as a bridging ligand, connecting two or more metal centers. A common bridging mode is µ₂, where the sulfonate group links two metal ions. researchgate.net

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the steric and electronic properties of the organic part of the sulfonate, and the presence of competing ligands. acs.org For instance, in zirconocene (B1252598) aryl sulfonates, both monodentate and bidentate coordination modes have been observed, as well as a double bridge of µ-O,µ-O'-sulfonates. acs.org

Interactive Table: Coordination Modes of the Sulfonate Group

| Coordination Mode | Description |

| η¹ (Monodentate) | One oxygen atom of the sulfonate group is bonded to the metal center. |

| η² (Bidentate) | Two oxygen atoms of the same sulfonate group are bonded to the metal center. |

| Bridging µ₂ | The sulfonate group links two different metal centers. |

Formation of Inorganic-Organic Hybrid Frameworks

The ability of the sulfonate group to coordinate with metal ions and participate in hydrogen bonding makes it a valuable building block for the construction of inorganic-organic hybrid frameworks. acs.orgnih.govnih.govacs.orgmdpi.com These materials combine the properties of both inorganic and organic components, leading to novel functionalities.

In these frameworks, the sulfonate group can link metal centers to create one-, two-, or three-dimensional networks. researchgate.net The organic part of the sulfonate ligand can be tailored to control the spacing and dimensionality of the framework. The interplay between direct metal-sulfonate coordination and hydrogen bonding is crucial in directing the final architecture of these hybrid materials. acs.org For example, the use of disulfonate linkers with transition metals has led to the formation of frameworks with direct metal-sulfonate interactions. acs.org

Hydration Phenomena of the Sulfonate Moiety in Aqueous Systems

The interaction of the sulfonate group (–SO₃⁻) with water is a critical aspect of the compound's properties, governing its solubility and behavior in aqueous environments. This interaction leads to the formation of distinct hydration shells around the ionic head group. A hydration shell refers to the sphere of solvent molecules that surround a solute. wikipedia.org

The sulfonate group is strongly hydrated in aqueous solutions. The hydration number, which quantifies the number of water molecules in the immediate vicinity of the solute, can be determined through experimental techniques and computational simulations. wikipedia.org For the sulfonate group, the first solvation shell, defined by the radial distance from the sulfur atom, can extend up to approximately 5.6 Å. rsc.org

Studies on similar small molecules have provided insights into these hydration numbers. For instance, in sulfobetaine (B10348) zwitterions, the sulfonate group can be surrounded by a significant number of water molecules. rsc.org The net hydration numbers for each oxygen atom within the sulfonate group remain relatively constant even with changes to the attached alkyl group. rsc.org Research on sulfonate groups in other environments, such as polymer membranes, also highlights the formation of distinct water clusters around the ionic site. mdpi.com

Table 1: Hydration Characteristics of Sulfonate Groups in Various Systems

| System/Molecule Type | First Solvation Shell Distance (S–O_W) | Hydration Number (Sulfonate Group) | Notes |

|---|---|---|---|

| Sulfobetaine Zwitterions | Up to 5.6 Å | 15.15 - 16.15 | The hydration number shows a slight decrease as the adjoining alkyl chain spacer increases in length. rsc.org |

This table presents data from related sulfonate-containing systems to illustrate the principles of hydration. Data specific to sodium propane-1-sulfonate may vary.

Advanced Spectroscopic and Analytical Methodologies for Compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For sodium;propane-1-sulfonate, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to confirm the arrangement of atoms within the propane-1-sulfonate anion.

¹H NMR Spectroscopy: The ¹H NMR spectrum of sodium propane-1-sulfonate, typically recorded in deuterium (B1214612) oxide (D₂O), reveals distinct signals corresponding to the different protons in the propyl chain. A typical spectrum shows a triplet corresponding to the methyl (CH₃) protons, a multiplet for the central methylene (B1212753) (CH₂) protons, and another triplet for the methylene protons adjacent to the sulfonate group. The integration of these signals confirms the ratio of protons in the molecule. For instance, one observed ¹H NMR spectrum in D₂O (at 89.56 MHz) showed signals at approximately 2.90 ppm, 1.76 ppm, and 1.02 ppm. chemicalbook.com Another source indicates that in D₂O, the methylene protons adjacent to the sulfonate group appear at a chemical shift of 2.91 ppm, the central methylene protons at 1.76 ppm, and the terminal methyl protons at 0.63 ppm. pitt.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For sodium propane-1-sulfonate, three distinct signals are expected, corresponding to the three carbon atoms of the propyl chain. The carbon atom directly bonded to the electron-withdrawing sulfonate group will be the most deshielded and appear at the highest chemical shift. Spectral data is available from various suppliers, confirming the carbon skeleton of the compound. nih.gov

Interactive Data Table: ¹H NMR Chemical Shifts for Sodium Propane-1-sulfonate in D₂O

| Protons | Chemical Shift (ppm) | Multiplicity |

| α-CH₂ (adjacent to SO₃⁻) | ~2.90 | Triplet |

| β-CH₂ (central) | ~1.76 | Multiplet |

| γ-CH₃ (terminal) | ~1.02 | Triplet |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. These methods are particularly useful for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of sodium propane-1-sulfonate hydrate (B1144303), often obtained using an Attenuated Total Reflectance (ATR) or KBr disc method, displays characteristic absorption bands. nih.govchemicalbook.com Key features include strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the sulfonate (SO₃) group. Additionally, C-H stretching and bending vibrations of the propyl chain are observed. The presence of water of hydration is indicated by a broad absorption band in the O-H stretching region (around 3400-3500 cm⁻¹). researchgate.net For example, characteristic bands for a sulfonated compound can appear around 1176, 1129, and 1035 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy also reveals information about the vibrational modes. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The S=O stretching vibrations of the sulfonate group are typically strong in the Raman spectrum.

Interactive Data Table: Key IR Absorption Bands for Sodium Propane-1-sulfonate Hydrate

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H (water of hydration) | Stretching | ~3400-3500 (broad) |

| C-H (propyl chain) | Stretching | ~2850-2960 |

| S=O (sulfonate) | Asymmetric Stretching | ~1200-1250 |

| S=O (sulfonate) | Symmetric Stretching | ~1050-1080 |

| C-S | Stretching | ~700-800 |

Mass Spectrometry (MS), Including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition.

Mass Spectrometry (MS): In the analysis of sodium propane-1-sulfonate, the mass spectrum would typically show the mass of the propane-1-sulfonate anion. The molecular weight of the anhydrous sodium salt is approximately 146.14 g/mol , while the monohydrate is about 164.16 g/mol . lichrom.comsigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. For sodium propane-1-sulfonate hydrate, HRMS can confirm the presence and ratio of carbon, hydrogen, sodium, oxygen, and sulfur atoms. The exact mass of the monohydrate is calculated to be 164.01192422 Da. nih.gov

Application of Time-of-Flight Secondary-Ion Mass Spectrometry (TOF-SIMS) in Surface Analysis

Time-of-Flight Secondary-Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analytical technique that can provide detailed chemical information about the outermost layers of a solid material. While not a routine characterization method for the bulk compound, TOF-SIMS can be employed to study the surface properties of materials functionalized with propane-sulfonate groups. For instance, research on surfaces grafted with sodium styrene (B11656) sulfonate, a related compound, has utilized TOF-SIMS to analyze the distribution of amino acids in adsorbed protein films and to understand protein-surface interactions. nih.gov This demonstrates the potential of TOF-SIMS to investigate the surface chemistry of substrates modified with sodium propane-1-sulfonate.

Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC, Ion-Pair Chromatography)

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. For an ionic compound like sodium propane-1-sulfonate, specific chromatographic methods are particularly effective.

High-Performance Liquid Chromatography (HPLC): Sodium propane-1-sulfonate is often used as an ion-pair reagent in reversed-phase HPLC. lichrom.comchemicalworlds.com In this application, it is added to the mobile phase to form neutral ion pairs with charged analytes, allowing for their separation on a non-polar stationary phase. carlroth.com

Ion-Pair Chromatography: This technique is a form of HPLC that is well-suited for the analysis of ionic compounds like sodium propane-1-sulfonate itself. sigmaaldrich.com By using a suitable counter-ion in the mobile phase, the retention of the propane-1-sulfonate anion on a stationary phase can be controlled, enabling its separation from other ionic and non-ionic impurities. The purity of sodium propane-1-sulfonate is often assessed using this method, with specifications for UV absorbance at various wavelengths to ensure the absence of interfering impurities. sigmaaldrich.comlobachemie.com

Interactive Data Table: Typical HPLC Purity Specifications for Sodium Propane-1-sulfonate

| Parameter | Specification |

| Assay (on dried basis) | Min 99.0% |

| pH (10% solution in water) | 5.0 - 7.5 |

| UV Absorbance (0.005 mol/L) at 210 nm | Max 0.1 |

| UV Absorbance (0.005 mol/L) at 220 nm | Max 0.06 |

| UV Absorbance (0.005 mol/L) at 230 nm | Max 0.04 |

| UV Absorbance (0.005 mol/L) at 260 nm | Max 0.02 |

Source: Loba Chemie lobachemie.com

Thermal Analysis Methods (e.g., Thermogravimetric Analysis)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For sodium propane-1-sulfonate hydrate, TGA can be used to determine the amount of water of hydration. The initial weight loss upon heating corresponds to the loss of water molecules. Further heating will lead to the decomposition of the organic part of the molecule. Studies on related polymeric sodium sulfonates show that decomposition can occur in multiple stages, with the initial stage often involving the loss of water, followed by the degradation of the polymer backbone. marquette.edu For sodium 1-propanesulfonate (B8565668) monohydrate, a melting point of 250 °C with decomposition is reported, indicating that thermal degradation begins at this temperature. sigmaaldrich.comsigmaaldrich.com

Computational Chemistry and Theoretical Modeling of Sulfonate Systems

Quantum Chemical Calculations (e.g., DFT, B3LYP) for Electronic Structure and Stability

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) are widely used to investigate the electronic structure and stability of sulfonate systems. researchgate.netrsc.org The B3LYP functional, a hybrid functional, is commonly employed in these calculations to provide a balance between accuracy and computational cost. researchgate.netnih.gov

Studies on similar organic molecules and ionic liquids have demonstrated the utility of DFT for optimizing molecular geometries and understanding substituent effects on electronic properties. researchgate.netnih.gov For instance, calculations on tetrazolium-based ionic liquids using DFT with the B3LYP functional and the 6-311G(d,p) basis set have been used to optimize geometries and analyze the impact of different substituent groups. nih.gov Similar approaches can be applied to sodium propane-1-sulfonate hydrate (B1144303) to determine its most stable conformation and the distribution of electron density.

The stability of sulfonate systems is influenced by factors such as the strength of the conjugate base (the sulfonate anion). researchgate.net The electron-withdrawing or donating nature of the alkyl group attached to the sulfonate can impact the stability of the anion and its interactions with the sodium cation and water molecules. researchgate.net

Table 1: Representative Quantum Chemical Calculation Parameters for Sulfonate Systems

| Parameter | Description | Typical Values/Methods | Relevance to Sodium Propane-1-Sulfonate Hydrate |

|---|---|---|---|

| Method | The theoretical approach used for the calculation. | DFT, MP2 nih.gov | Provides a framework for calculating electronic properties. |

| Functional | The specific functional used within DFT. | B3LYP nih.govresearchgate.net | Offers a reliable approximation for the exchange-correlation energy. |

| Basis Set | The set of functions used to build molecular orbitals. | 6-31G(d,p), 6-311G(d,p) nih.govresearchgate.net | Describes the spatial distribution of electrons. |

| Calculated Properties | The molecular properties determined from the calculation. | Optimized geometry, electronic energy, frontier molecular orbital energies (HOMO/LUMO), Mulliken charges. researchgate.netmdpi.com | Predicts molecular shape, stability, reactivity, and charge distribution. |

This table is a representative example and specific values would be obtained from dedicated computational studies on sodium propane-1-sulfonate hydrate.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. acs.orgnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the dynamic behavior and interactions of sodium propane-1-sulfonate hydrate in various environments. acs.orgucl.ac.uk

The choice of force field, which defines the potential energy of the system, is crucial for the accuracy of MD simulations. aip.org Force fields are typically parameterized using experimental data or high-level quantum chemical calculations. For sulfonate systems, force fields have been developed by fitting potential parameters to conformations obtained from DFT calculations. aip.org

Table 2: Key Parameters and Outputs of MD Simulations for Hydrated Sulfonate Systems

| Parameter/Output | Description | Example from Similar Systems | Relevance to Sodium Propane-1-Sulfonate Hydrate |

|---|---|---|---|

| Force Field | A set of parameters describing the potential energy of the system. | GAFF, Martini acs.org | Determines the accuracy of the simulated interactions. |

| Ensemble | The statistical ensemble used in the simulation (e.g., NVT, NPT). | NVT (constant number of particles, volume, and temperature), NPT (constant number of particles, pressure, and temperature). mdpi.com | Controls the thermodynamic conditions of the simulation. |

| Simulation Time | The duration of the simulation. | Nanoseconds (ns) ucl.ac.uk | Must be long enough to capture the dynamic processes of interest. |

| Radial Distribution Functions (RDFs) | Describes the probability of finding a particle at a certain distance from another particle. | Used to analyze the hydration structure around ions. ucl.ac.uk | Reveals the arrangement of water molecules around the propane-1-sulfonate anion and sodium cation. |

| Mean Square Displacement (MSD) | A measure of the average distance a particle travels over time. | Used to calculate diffusion coefficients. ucl.ac.uk | Quantifies the mobility of the ions and water molecules. |

This table provides a general overview. Specific parameters and results would be generated from a dedicated MD simulation of sodium propane-1-sulfonate hydrate.

Analysis of Non-Covalent Interactions using AIM and Hirshfeld Surface Analysis

Non-covalent interactions play a critical role in determining the structure and properties of molecular crystals and multicomponent systems. mdpi.comnih.gov Techniques like Atoms in Molecules (AIM) theory and Hirshfeld surface analysis are used to analyze and visualize these weak interactions.

AIM theory provides a rigorous way to define atoms and chemical bonds based on the topology of the electron density. It can be used to identify bond critical points, which are indicative of interactions between atoms, and to characterize the nature of these interactions (e.g., covalent vs. non-covalent).

For sodium propane-1-sulfonate hydrate, these methods could be used to analyze the interactions between the propane-1-sulfonate anion, the sodium cation, and the water molecules in the crystal lattice. This would provide a detailed understanding of the forces that hold the crystal together.

Theoretical Modeling of Molecular Interactions in Multicomponent Systems

Sodium propane-1-sulfonate hydrate is a three-component system (propane-1-sulfonate, sodium, and water). Theoretical modeling can be used to understand the complex interplay of molecular interactions within such systems. acs.org This often involves a combination of quantum chemical calculations and molecular dynamics simulations. acs.org

DFT calculations can be used to determine the binding energies between the different components of the system. acs.org For example, the interaction energy between the propane-1-sulfonate anion and a water molecule, or between the sodium cation and a water molecule, can be calculated. These calculations can help to understand the relative strengths of the different interactions present in the system. acs.org

MD simulations can then be used to study the collective behavior of the molecules in the multicomponent system. acs.org These simulations can reveal how the different components are organized at the molecular level and how this organization changes over time. For instance, in an aqueous solution, simulations can show the formation of hydration shells around the ions and how the sulfonate anions might aggregate. aip.orgnih.gov

Prediction of Hydrogen Bonding Patterns in Hydrated Sulfonate Salts

Hydrogen bonds are a crucial type of non-covalent interaction that significantly influences the properties of hydrated salts. researchgate.net In sodium propane-1-sulfonate hydrate, hydrogen bonds are expected to form between the oxygen atoms of the sulfonate group and the hydrogen atoms of the water molecules, as well as between the water molecules themselves. researchgate.net

Computational methods can be used to predict the hydrogen bonding patterns in these systems. researchgate.net Quantum chemical calculations can be used to determine the geometries and energies of different possible hydrogen bond configurations. researchgate.net This can help to identify the most stable hydrogen bonding networks.

Table of Mentioned Compounds

| Compound Name |

|---|

| Sodium;propane-1-sulfonate;hydrate |

| Sodium propane-1-sulfonate |

| Propane-1-sulfonate |

| Sodium |

| Water |

Mechanistic Investigations of Chemical Reactivity and Catalysis

Role of Sulfonate Groups in Accelerating Ion Reduction Processes (e.g., Copper Electrodeposition)

The functionalization of molecules with sulfonate groups plays a critical role in various electrochemical processes, most notably in the electrodeposition of copper. In this context, sulfonate-containing organic additives are instrumental in achieving high-quality copper films, a process essential in the manufacturing of integrated circuits and printed wiring boards. The primary role of these sulfonated compounds is to act as accelerators or brighteners, influencing the deposition rate and the morphology of the copper layer.

A key example is the use of bis(3-sulfopropyl) disulfide (SPS), which is known to accelerate the copper deposition process. researchgate.net The mechanism involves the interaction of the sulfonate groups with the electrode surface and the ions in the plating bath. The presence of sulfonate-terminated molecules can disrupt or displace passivating layers, such as those formed by polyethylene (B3416737) glycol (PEG) and chloride ions, which are often used as suppressors in copper electroplating baths. nist.gov This disruption of the inhibiting film allows for an accelerated rate of metal deposition. nist.gov

The acceleration effect is attributed to the formation of Cu-thiolate complexes near the copper electrode surface. researchgate.net It is proposed that SPS is reduced during the electrodeposition to form two molecules of 3-mercapto-1-propane sulfonate (MPS). researchgate.net This reduced form, MPS, can then interact with cupric ions. This process provides an alternative, indirect pathway for electron transfer from the electrode to the copper ions, thereby enhancing the deposition rate. researchgate.net The sulfonate end-group is crucial for this process, as it influences the adsorption and surface segregation of the catalyst. nist.gov

The table below summarizes the effects of various sulfonate-containing additives on the properties of electrolytic copper foils, illustrating the impact of the sulfonate functional group.

| Additive | Concentration (mg/L) | Tensile Strength (MPa) | Elongation (%) | Gloss (GU) |

| MPS | 0.8 | 376 | 9.7 | - |

| SPS | 3.0 | - | - | 263 |

| DPS | 3.0 | 531 | - | - |

| DPS | 4.0 | - | - | 243 |

| TPS | 4.0 | 597 | - | 215 |

| Data sourced from MDPI. mdpi.comresearchgate.net |

Interfacial Interactions at Material Surfaces (e.g., Copper Substrates)

The interfacial behavior of sulfonate-containing compounds at material surfaces, particularly copper substrates, is fundamental to their function in processes like electrodeposition. These interactions are complex and involve adsorption onto the surface, which modifies the electrochemical double layer and influences the kinetics of metal deposition.

Sulfonate-terminated molecules, such as those derived from SPS, adsorb onto the copper surface. researchgate.net This adsorption is not passive; it actively alters the surface chemistry. For instance, in the presence of a suppressor like PEG-Cl, the adsorption of the sulfonated accelerator disrupts this passivating layer. nist.gov The sulfonate group itself plays a significant role in the surface segregation and potential-dependent adsorption of the molecule. nist.gov

The interaction is often competitive and synergistic with other species in the electrolyte. For example, the chloride adlayer in an SPS/Cl system can play an antagonistic role towards phosphate (B84403) and sulfate (B86663) ions, effectively cleaning the copper surface. researchgate.net Furthermore, the synergy between PEG, chloride, and SPS is crucial for achieving a smooth and level copper deposit at both micro and nano scales. researchgate.net The adsorption of these sulfur-containing organics on specific crystal faces of the copper deposit can hinder unidirectional crystal growth, which helps in refining the grain structure and improving the physical properties of the foil. mdpi.com

The chemical state of the adsorbed species is also a subject of investigation. Studies suggest that SPS may adsorb in its reduced form, 3-mercapto-1-propane sulfonate (MPS), through the oxidation of other components in the bath. researchgate.net This adsorbed MPS can then be reoxidized to SPS, participating in the reduction of cupric ions to cuprous ions. researchgate.net This redox cycle at the interface highlights a dynamic interaction between the sulfonated additive and the copper substrate.

Sulfonate-Enabled Photocatalysis in Aqueous Media

The introduction of sulfonate groups into photoactive molecules is a key strategy for enabling their use as photocatalysts in aqueous environments. researchgate.net Many organic photoredox catalysts are insoluble in water, which limits their application in this sustainable solvent. By functionalizing these molecules with ionizable groups like sulfonates, their water solubility can be dramatically increased. researchgate.net

Anthraquinone (B42736) sulfonates (AQS) are a prime example of such water-soluble photocatalysts. researchgate.net The presence of one or more sulfonate groups, typically as a sodium salt, allows these compounds to be highly soluble in water. researchgate.net The low pKa values of the sulfonate groups ensure they are fully ionized in aqueous media, which simplifies the catalytic system by avoiding the pH-dependent speciation issues seen with other ionizable groups like phosphates or carboxylates. researchgate.net

These sulfonated photocatalysts can engage with substrates through various activation modes, including hydrogen atom transfer (HAT) and proton-coupled electron transfer (PCET) events. researchgate.net The versatility of these catalysts, combined with their solubility and tunable redox properties, makes them attractive for a range of photochemical reactions in water. researchgate.net

Hydrogen atom transfer (HAT) is a fundamental process in many chemical and biological reactions, and it can be a key step in photocatalytic cycles involving sulfonated compounds. acs.org In a HAT process, a hydrogen atom (a proton and an electron) is transferred in a single kinetic step from a substrate to a hydrogen abstractor. acs.org

In the context of sulfonate-enabled photocatalysis, the photocatalyst, upon excitation by light, can become a potent HAT agent. For example, the sulfate radical anion (SO₄˙⁻), which can be generated photocatalytically from persulfate salts, is a powerful HAT reagent capable of activating C-H bonds. rsc.org This radical can abstract a hydrogen atom from a substrate, generating a carbon-centered radical that can then undergo further reactions to form the desired product. rsc.org

Similarly, studies on the oxidation of 4-alkylbenzenesulfonates by ferrate(VI) have proposed a HAT mechanism. rsc.org In these reactions, the protonated form of ferrate is significantly more reactive than its deprotonated form, and it is believed to be the primary oxidant that abstracts a hydrogen atom from the alkyl side chain of the sulfonate. rsc.org While not a photocatalytic system in this specific study, it demonstrates the capacity of systems involving sulfonates to proceed via HAT. The general principle involves the generation of a highly reactive species that can homolytically cleave a C-H bond, a process that can be initiated by light in a photocatalytic cycle. acs.org

Proton-coupled electron transfer (PCET) is another crucial mechanism in which an electron and a proton are transferred between reactants, often in a concerted elementary step. acs.org PCET pathways are particularly relevant in photocatalysis as they can avoid the high-energy charged intermediates that would be formed in stepwise electron-then-proton or proton-then-electron transfer mechanisms. acs.org

The integration of PCET into heterogeneous photocatalysis can facilitate challenging chemical transformations under mild conditions. nih.gov In these systems, the photocatalyst's surface and the surrounding solvent can mediate the coupled transfer of protons and electrons. The thermodynamic parameter governing PCET at interfaces is often considered the surface-H bond dissociation free energy (BDFE). chaseliquidfuels.org

For sulfonated photocatalysts in aqueous media, the environment is ripe for PCET. The water molecules and the sulfonate groups themselves can play roles in mediating proton transfer. Upon photoexcitation, the catalyst can undergo an electronic change that significantly alters its acidity or basicity, facilitating proton transfer coupled with electron transfer. dtic.mil For instance, anthraquinone sulfonates in their excited state can interact with substrates through PCET. researchgate.net The exact nature of this process depends on the specific photocatalyst, the substrate, and the reaction conditions, but the ability to move both a proton and an electron in a concerted fashion is a powerful tool for bond activation and radical generation in organic synthesis. acs.org The study of PCET in photocatalysis is a rapidly advancing field, with theoretical models being developed to better understand and predict the kinetics of these complex reactions at interfaces. researchgate.net

Applications in Materials Science and Engineering

Design and Synthesis of Functional Polymer Materials

The incorporation of the propane-1-sulfonate moiety into polymer structures is a key strategy for developing materials with tailored properties for specialized applications.

Zwitterionic Polymers for Specialized Surface Applications

Zwitterionic polymers, which contain an equal number of positive and negative charges within the same monomer unit, are highly valued for creating surfaces that resist nonspecific protein adsorption and biofouling. rsc.orgwikipedia.org The sulfonate group from compounds like sodium;propane-1-sulfonate;hydrate (B1144303) can serve as the anionic component in a zwitterionic structure. For instance, the reaction of a tertiary amine with 1,3-propane sultone (the cyclic ester form of 3-hydroxy-1-propanesulfonic acid) is a common method to create a sulfobetaine-type zwitterionic group. acs.orgwikipedia.org

These polymers are grafted onto surfaces using techniques like surface-initiated atom transfer radical polymerization (SI-ATRP). rsc.orgrsc.org The resulting polymer brushes create a tightly bound hydration layer on the surface, which acts as a physical and energetic barrier to prevent proteins and other biomolecules from adhering. rsc.org Research has demonstrated that surfaces functionalized with zwitterionic polymers exhibit excellent resistance to fouling by proteins such as bovine serum albumin and lysozyme. rsc.orgrsc.org This property is critical for biomedical devices, sensors, and marine coatings. Furthermore, combining fluorinated components with zwitterionic polymers can create dynamic surfaces that respond to their fluid environment, offering a new level of control over surface wettability and adhesion. rsc.orgrsc.org The development of such advanced coatings underscores the importance of sulfonate-containing monomers in creating high-performance, biocompatible, and fouling-resistant materials. acs.org

Sulfonated Polymers for Enhanced Water Solubility in Solution Chemistry

For example, water-soluble macromers based on sulfonated monomers like 2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt (Na-AMPS) are used for the rapid in situ formation of hydrogel films. rsc.org The high water solubility of these macromers allows for the creation of homogeneous precursor solutions that can be quickly crosslinked, for instance, via UV initiation, to form stable hydrogels. rsc.org This approach significantly reduces gelation time compared to conventional polymerization techniques. rsc.org The inherent solubility provided by the sulfonate groups is fundamental to the processing and application of these advanced polymer systems in fields ranging from biomedical engineering to industrial formulations. alfa-chemical.com

Integration into Novel Composites and Hybrid Materials

Sodium;propane-1-sulfonate;hydrate and related sulfonated molecules are integrated into composite and hybrid materials to impart specific functionalities. A notable application is the modification of inorganic fillers, such as nanoclays, for use in polymer nanocomposites. Laponite, a synthetic silicate (B1173343) clay, can be surface-modified by grafting sulfonate groups onto its structure. researchgate.net

This modification serves multiple purposes. Firstly, it improves the compatibility and dispersion of the clay particles within a polymer matrix, such as Nafion®, which is a sulfonated tetrafluoroethylene-based fluoropolymer-copolymer. Secondly, the added sulfonate groups increase the number of proton-conducting sites within the material. researchgate.net In the context of proton exchange membrane fuel cells (PEMFCs), these hybrid membranes exhibit enhanced properties. The modified laponite particles improve water retention, which is crucial for maintaining proton conductivity, especially at lower humidity levels. researchgate.net This leads to composite membranes with higher thermal stability and improved fuel cell performance compared to the pristine polymer. researchgate.net

Role in the Development of Advanced Electrochemical Materials

The sulfonate functional group plays a pivotal role in the formulation of electrolytes and additives for electrochemical applications, including high-performance lithium-ion batteries and electroplating processes.

In the field of electroplating, particularly for copper and nickel plating, sulfonate-containing organic molecules act as essential intermediates in the electrolyte bath. labinsights.nlresearchgate.net For instance, in copper electroplating for manufacturing printed circuit boards and electrolytic copper foils for lithium-ion batteries, additives like sodium 3-mercaptopropanesulfonate (MPS) and related compounds serve as accelerators or levelers. researchgate.netmdpi.comxmu.edu.cn These additives influence the deposition process, refine the grain size of the deposited metal, reduce surface roughness, and improve the gloss and mechanical properties, such as tensile strength, of the resulting foil. mdpi.comxmu.edu.cn The synergistic effect of different sulfonate-based additives can lead to the production of uniformly dense and corrosion-resistant copper foils ideal for use as anode current collectors in batteries. xmu.edu.cn

| Application Area | Specific Role of Sulfonate Additive | Resulting Improvement |

| Lithium-Ion Batteries | SEI-forming additive (from 1,3-propane sultone) | Enhanced cycle life, improved battery performance and safety. hopaxfc.comepo.org |

| Copper Electroplating | Accelerator, Leveler, Grain Refiner | Improved gloss, higher tensile strength, reduced surface roughness. mdpi.comxmu.edu.cn |

| Nickel Electroplating | Positioning and contamination control agent | Controlled and uniform deposition, improved coating quality. labinsights.nl |

Influence on Clathrate Hydrate Formation Kinetics and Mechanisms

This compound, as an anionic surfactant, can influence the formation kinetics of clathrate hydrates (gas hydrates). cymitquimica.com These are crystalline, ice-like structures where gas molecules are trapped within a cage of water molecules. Surfactants are often used as kinetic promoters to accelerate the rate of hydrate formation, which is beneficial for applications like gas storage and transportation. nih.govmdpi.comresearchgate.net

Effects on Critical Micelle Concentration and Hydrate Growth

The effectiveness of a surfactant in promoting hydrate growth is closely linked to its concentration in the solution, particularly in relation to its critical micelle concentration (CMC). The CMC is the concentration at which surfactant molecules begin to aggregate into micelles. This aggregation significantly alters the properties of the solution, including surface tension.

The presence of salts can lower the CMC of anionic surfactants. put.ac.ir This is because the salt cations screen the electrostatic repulsion between the negatively charged head groups of the surfactant molecules, making it easier for them to form micelles at lower concentrations. put.ac.ir Research on various surfactants has shown that increasing salt concentration generally leads to a decrease in the CMC. put.ac.irresearchgate.net

For hydrate formation, operating near or above the CMC is often most effective. Studies on surfactants like dioctyl sodium sulfosuccinate (B1259242) (DSS) and SDS show that a small amount of surfactant can dramatically shorten the induction time for hydrate formation and increase the formation rate. nih.gov However, there is an optimal concentration; excessively high concentrations can sometimes hinder the process by forming a thick hydrate layer at the gas-liquid interface, which then acts as a barrier to mass transfer. nih.gov The addition of co-solvents like propane-1,2-diol can also influence the CMC and micellar structure, further affecting the kinetics of processes like hydrate formation. nih.gov

Application as Corrosion Inhibitors

Organic sulfonates are among the most significant and commonly used oil-soluble anti-rust additives in industries such as petroleum, chemical, and steel. irma-international.org These chemical compounds function by forming an adsorption film on the surface of a metal, which prevents or slows the corrosion process. irma-international.org Sodium sulfonates are a key type of these inhibitors, valued for their ability to create protective films on metal parts. irma-international.orgkingindustries.com

Synthetic sodium sulfonates, such as those with a narrow molecular weight distribution, are particularly effective. kingindustries.com Unlike some petroleum-based sulfonates, these synthetic variants are not emulsifiers and are used in rust-preventive fluids, slushing oils, and preservative oils. kingindustries.com Formulations based on these sodium sulfonates establish protective films that resist re-emulsification. kingindustries.com They have demonstrated superior performance in improving rust inhibition in soluble metalworking fluids and coolants compared to sodium petroleum sulfonates. kingindustries.com A key advantage is their effectiveness in preventing corrosion that arises from the contact between dissimilar metals. kingindustries.com The mechanism of action involves the formation of a hydrophobic adsorption film that physically blocks water and air from reaching the metal surface. irma-international.org

Table 2: Characteristics of Sodium Sulfonate as a Corrosion Inhibitor

| Property | Description |

| Inhibitor Class | Oil-Soluble Organic Sulfonate irma-international.org |

| Mechanism | Forms a hydrophobic adsorption film on the metal surface. irma-international.org |

| Primary Function | Prevents or slows corrosion by creating a barrier against water and air. irma-international.org |

| Key Advantage | Effectively prevents corrosion caused by dissimilar metal contact. kingindustries.com |

| Applications | Rust-preventive fluids, slushing oils, preservative oils, circulating oils, metalworking fluids. kingindustries.com |

| Formulation Benefit | Forms protective films that resist re-emulsification. kingindustries.com |

Contribution to Soft Matter and Colloid Science Research

This compound serves as a valuable tool in the field of soft matter and colloid science, primarily due to its properties as a surfactant. cymitquimica.comwikipedia.org Surfactants are compounds that lower the surface or interfacial tension between different phases, such as two liquids or a liquid and a solid. wikipedia.org This characteristic makes them fundamental to the study and creation of emulsions, foams, and dispersions. wikipedia.org

In biochemical and colloid research, sodium propane-1-sulfonate is used as a stabilizing agent for proteins and enzymes. cymitquimica.com Its ability to enhance the solubility of compounds that are poorly soluble in water is particularly appreciated by researchers, as it can improve bioavailability in certain formulations. chemimpex.com The compound is also utilized in the study of micellar systems, which are aggregates of surfactant molecules dispersed in a liquid colloid. mdpi.com Research in this area investigates how various intermolecular interactions, influenced by additives and solvents, determine the formation, structure, and properties of micelles. mdpi.com Furthermore, its role extends to being a dispersing agent that helps dissolve both organic and inorganic compounds in aqueous solutions for analytical purposes. alfa-chemical.com

Table 3: Functions in Soft Matter and Colloid Science

| Function | Application Area | Description |

| Surfactant | General Colloid Science | Lowers surface tension between phases to create and stabilize emulsions and dispersions. cymitquimica.comwikipedia.org |

| Stabilizing Agent | Biochemical Research | Used to stabilize proteins and enzymes in solution. cymitquimica.com |

| Solubility Enhancer | Pharmaceutical Formulation | Improves the solubility of poorly soluble compounds. chemimpex.com |

| Dispersing Agent | Analytical Chemistry | Facilitates the dissolution of organic and inorganic compounds in aqueous solutions. alfa-chemical.com |

| Research Tool | Micellar Systems | Used in studies on the formation and properties of micelles. mdpi.com |

Environmental Behavior and Biogeochemical Cycling Research

Environmental Transport and Fate Mechanisms of Alkyl Sulfonates in Aquatic and Terrestrial Systems

The environmental transport and ultimate fate of alkyl sulfonates are governed by a combination of their physicochemical properties and environmental factors. nih.gov As amphiphilic compounds, their behavior is complex, influenced by interactions at interfaces such as water-sediment and air-water. nih.gov The chain length of the alkyl group is a profound factor in determining mobility; shorter chains, such as the propane (B168953) group in sodium propane-1-sulfonate, generally exhibit greater water solubility and mobility compared to their long-chain counterparts. nih.govnih.gov Conversely, longer-chain sulfonates tend to have higher adsorption to solid matrices. nih.gov

In terrestrial systems, soil acts as a major reservoir for these compounds. acs.org Their movement through the soil profile is dictated by sorption processes, which are influenced by soil composition, pH, and the presence of other ions. acs.org The extensive mobility of some sulfonated compounds, particularly per- and polyfluoroalkyl substances (PFASs), across ecosystems highlights the potential for widespread environmental distribution. acs.org

Microbial Degradation Pathways and Biotransformation of Sulfonate Compounds

Microbial processes are central to the environmental breakdown of many organic pollutants, including sulfonates. mdpi.com The degradation of these compounds can serve as a source of carbon and/or sulfur for microorganisms. oup.com Research has shown that the sulfonate group of alkyl benzene (B151609) sulfonates can undergo microbial attack, indicating that the carbon-sulfur bond is susceptible to enzymatic cleavage. nih.gov

The biotransformation of sulfonated compounds is a key process that can alter their toxicity and environmental persistence. acs.org Gut microbiota, for example, have been shown to metabolize a variety of environmental pollutants through reactions like reduction, oxidation, and hydrolysis. acs.org While the degradation of highly fluorinated sulfonates is considered a rare microbial phenotype with slow reaction rates, the breakdown of simpler alkyl sulfonates is more common. nih.gov For instance, microbial heterotrophs in stream ecosystems have been shown to acclimate and biodegrade dodecyl linear alkylbenzene sulfonate effectively. nih.gov

Factors Influencing Microbial Degradation of Sulfonates

| Factor | Influence on Degradation | References |

|---|---|---|

| Compound Structure | Simpler, non-fluorinated alkyl chains are more readily degraded than complex or perfluorinated structures. | nih.govnih.gov |

| Acclimation | Microbial communities can adapt to the presence of specific sulfonates, increasing the rate of biodegradation over time. | nih.gov |

| Availability of Other Nutrients | Degradation of the sulfonate moiety can be dependent on the presence of an additional energy source, such as glucose. | nih.gov |

| Microbial Species | Specific microbial strains, such as certain Thiobacillus species, are capable of degrading sulfur-containing compounds. | oup.com |

Microorganisms have evolved specific enzymatic pathways to cleave the stable carbon-sulfur (C-S) bond in sulfonates, allowing them to utilize the sulfur for growth. This process is a critical part of the biogeochemical sulfur cycle. oup.com The metabolism of methanesulfonic acid, a simple C1-sulfonate, provides a model for understanding these mechanisms. oup.com Gram-negative bacteria, in particular, possess sophisticated systems for the metabolism of sulfonates and sulfate (B86663) esters. oup.com The initial step in the utilization of sulfonamides by some microbes involves ipso-hydroxylation, a reaction that targets the sulfonyl group. nih.gov

The introduction of sulfonate compounds into an environment can exert selective pressure on microbial communities, leading to shifts in their structure and function. nih.govnih.gov In environments contaminated with sulfonamides, an increase in the abundance of specific resistance genes (e.g., sul1, sul2) and the enrichment of host bacteria, such as those from the phyla Proteobacteria and Chloroflexi, have been observed. nih.gov

Water-to-Air Transfer Processes of Sulfonates in Aerosol Formation

Sulfonates can be transferred from water bodies into the atmosphere, where they contribute to the formation of secondary organic aerosols (SOA). publish.csiro.auau.dk This process is particularly efficient for surface-active compounds. Laboratory simulations using sea spray have demonstrated that sulfonated compounds can be efficiently transferred from water to air, with the transfer rate increasing significantly in the presence of spray from bursting bubbles. publish.csiro.auresearchgate.net This transfer is enhanced by the tendency of these molecules to accumulate at the air-water interface. researchgate.net

The chain length of the sulfonate affects the efficiency of this transfer; one study found the enhancement factor for water-to-air transfer was dependent on the perfluorinated alkyl acid (PFAA) chain length. publish.csiro.auresearchgate.net Once in the atmosphere, these compounds are involved in complex chemical reactions. Organosulfates and organosulfonates are formed from the reaction of gas-phase organic compounds with acidic sulfate aerosols. au.dk The presence of sulfuric acid vapor, a key component of flue gas, can lead to the nucleation of fine acid particles, especially during rapid cooling processes. epa.gov The presence of water vapor can further increase the size of these aerosol particles. epa.gov

Retention and Transport Dynamics in Environmental Media (e.g., Soils, Sediments)

The movement of sulfonates through environmental media like soils and sediments is largely controlled by sorption processes. researchgate.netnih.gov Sorption to soil and sediment particles can significantly retard the transport of these compounds, reducing their mobility and bioavailability. nih.govnih.gov

In marine environments, the sorption of sulfonates to sediment is a significant process. researchgate.netnih.gov Studies on perfluorooctane (B1214571) sulfonate (PFOS) and linear alkylbenzene sulfonates (LAS) show that sorption is influenced by several factors:

Salinity: Sorption increases with higher salinity. For PFOS, dissolved calcium and magnesium ions were found to be dominantly responsible for this effect. nih.govnih.gov

Temperature: Sorption of LAS decreases as temperature increases, indicating an exothermic process. researchgate.net

Organic Carbon Content: The affinity for sorption is often well-correlated with the organic carbon content of the sediment, pointing to the importance of hydrophobic interactions. researchgate.netnih.gov

Chain Length: Desorption of LAS homologues becomes less complete as the alkyl chain length increases, suggesting a stronger, more irreversible binding for longer-chain compounds. researchgate.net

Freundlich Isotherm Parameters for C11 LAS Sorption on Marine Sediment

| Temperature (°C) | k (L·kg⁻¹) | n | r² |

|---|---|---|---|

| 10 | 96.600 | 0.896 | 0.997 |

| 15 | 47.596 | 1.048 | 0.999 |

| 20 | 5.839 | 1.299 | 0.999 |

| 25 | 1.223 | 1.504 | 0.998 |

Data adapted from a study on LAS sorption, illustrating the temperature dependence of the process. researchgate.net The parameters k and n relate to sorption capacity and intensity, respectively.

Soil organic matter (SOM) and mineral components are critical in governing the transport and retention of sulfonated compounds in terrestrial environments. nih.govresearchgate.net SOM can significantly increase the adsorption of sulfonamides, thereby decreasing their mobility. nih.gov The interaction is complex; while solid-phase organic matter reduces mobility, dissolved organic matter (DOM) can increase the availability of these compounds in the aqueous phase. nih.gov